Bienvenue dans la boutique en ligne BenchChem!

1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Structural isomerism Target selectivity EGF-EGFR inhibition

The compound is a synthetic phthalazinone-urea derivative (C21H21ClN4O2, MW 396.88) that combines a phthalazinone core with a 2-chlorophenyl-urea substituent [REFS-1, REFS-2]. Phthalazinone-urea scaffolds are exploited to inhibit diverse targets including PARP-1/2, HBV capsid assembly, and carbonic anhydrases, but the biological activity of this specific compound has not been disclosed in primary literature or patents [REFS-3, REFS-4].

Molecular Formula C21H21ClN4O2
Molecular Weight 396.88
CAS No. 1421468-33-8
Cat. No. B2913390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
CAS1421468-33-8
Molecular FormulaC21H21ClN4O2
Molecular Weight396.88
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4Cl
InChIInChI=1S/C21H21ClN4O2/c22-17-11-5-6-12-18(17)24-21(28)23-13-19-15-9-3-4-10-16(15)20(27)26(25-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H2,23,24,28)
InChIKeyQYKAYKFFPBPAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1421468-33-8): Structural Identity and Pharmacophore Context


The compound is a synthetic phthalazinone-urea derivative (C21H21ClN4O2, MW 396.88) that combines a phthalazinone core with a 2-chlorophenyl-urea substituent [REFS-1, REFS-2]. Phthalazinone-urea scaffolds are exploited to inhibit diverse targets including PARP-1/2, HBV capsid assembly, and carbonic anhydrases, but the biological activity of this specific compound has not been disclosed in primary literature or patents [REFS-3, REFS-4]. Its differentiation from analogs depends entirely on the ortho-chlorophenyl substitution, which can alter target engagement, pharmacokinetics, and selectivity profiles versus other halogen or alkoxy analogs in the same series [4].

Why 1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea Cannot Be Replaced by Simple Phthalazinone-Urea Analogs


Phthalazinone-urea analogs are not interchangeable because minor substituent changes redirect their target profile and therapeutic indication. The patent landscape shows that ortho-chlorophenyl, 2-methoxyphenyl, and 2-fluorophenyl variants are separately claimed for different medical uses: HBV capsid inhibition for some urea derivatives, dual muscarinic antagonist/β2 agonist activity for others, and PARP inhibition for yet another series [REFS-1, REFS-2]. The 2-chloro substituent's electronic and steric properties influence hydrogen-bonding capacity, metabolic stability, and target binding kinetics. Without explicit potency and selectivity data for this compound, no direct generic substitution can be justified scientifically; any interchange risks loss of desired activity or introduction of off-target effects [REFS-3, REFS-4].

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1421468-33-8) – Comparator-Based Analysis


Structural Isomer Comparison: Identical Molecular Formula, Distinct Biological Space with ADS-103317 (CAS 934474-97-2)

The target compound shares its molecular formula (C21H21ClN4O2, MW 396.87–396.88) with ADS-103317 (CAS 934474-97-2), yet the two are structural isomers with non-overlapping biological activities. ADS-103317 is a known inhibitor of EGF-EGFR interactions , whereas the target compound's phthalazinone-urea architecture is characteristic of HBV capsid assembly inhibitors or PARP modulators [REFS-2, REFS-3]. This demonstrates that atomic connectivity, not just formula, dictates target engagement. No cross-activity data is available.

Structural isomerism Target selectivity EGF-EGFR inhibition

Halogen-Scan Analogs: 2-Chlorophenyl vs. 2-Fluorophenyl Ureas Show Different Patent Indications

The 2-fluorophenyl analog (CAS 1421494-37-2) and 2-methoxyphenyl analog (CAS 1421492-05-8) belong to the same phthalazinone-urea family but are claimed for distinct therapeutic areas. The 2-methoxyphenyl compound is associated with dual muscarinic antagonist/β2 agonist activity for respiratory diseases (WO2012085582) [REFS-1, REFS-2], while the 2-fluorophenyl variant has no publicly disclosed biological data. The 2-chlorophenyl substitution in the target compound introduces a larger halogen, altering lipophilicity (logP), steric bulk, and hydrogen-bonding potential compared to fluoro or alkoxy analogs. No head-to-head pharmacological data exist.

Fluorine substitution Metabolic stability Respiratory disease

Phthalazinone-Urea Scaffold Divergence: HBV Capsid Assembly vs. PARP-1 Inhibition Across Patent Families

The phthalazinone-urea scaffold is bifurcated into at least two distinct biological target classes in the patent literature. US Patent Application 2023/0312481 claims substituted (phthalazin-1-ylmethyl)ureas as HBV capsid assembly inhibitors [1], while US Patent 9,169,235 claims related phthalazinone derivatives as PARP-1 inhibitors for oncology [2]. The target compound's exact substitution pattern (N-cyclopentyl, 2-chlorophenyl-urea) does not appear in either patent, leaving its functional pharmacology unassigned. This highlights that scaffold-level classification alone is insufficient for predicting biological activity.

HBV capsid inhibitor PARP-1 inhibitor Scaffold hopping

Carbonyl vs. Thiourea Phthalazine Derivatives: Carbonic Anhydrase Inhibitory Activity as a Surrogate Selectivity Screen

A series of phthalazine-substituted urea and thiourea derivatives were evaluated against purified human carbonic anhydrases (hCA I and hCA II), demonstrating that the urea oxygen-to-sulfur swap significantly modulates inhibitory potency [1]. While the target compound was not tested in this study, the report establishes that urea linkage identity within the phthalazine series directly impacts enzyme inhibition. The 2-chlorophenyl urea motif in the target compound may exhibit differential hCA binding compared to thiourea or other urea analogs.

Carbonic anhydrase Urea vs thiourea Isoform selectivity

Recommended Application Scenarios for 1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (1421468-33-8) Based on Structural Evidence


HBV Capsid Assembly Inhibitor Screening Cascade

If the intended application is hepatitis B capsid assembly inhibition, based on the patent family of substituted (phthalazin-1-ylmethyl)ureas [1], this compound may serve as a starting point for a structure-activity relationship (SAR) exploration. The 2-chlorophenyl group can be compared head-to-head with 2-methoxyphenyl and 2-fluorophenyl analogs (procured separately) in HBV capsid assembly ELISA or cell-based HBV replication assays (e.g., HepG2.2.15 or HepAD38). No pre-existing EC50 data exist for this compound, so initial screening at 10 µM and 1 µM is recommended.

Kinase/EGFR Pathway Profiling to Rule Out Isomer Confusion

Because the molecular-formula isomer ADS-103317 (CAS 934474-97-2) acts as an EGF-EGFR inhibitor , researchers may use this compound in EGFR phosphorylation assays (e.g., ELISA or Western blot in A549 or HeLa cells) to confirm lack of EGFR cross-activity. Procurement of ADS-103317 alongside the target compound enables a direct comparative fingerprint in the same assay plate, ensuring target specificity.

Carbonic Anhydrase Counter-Screening for Off-Target Liability Assessment

Phthalazine ureas are known to inhibit carbonic anhydrase isoforms [2]. This compound can be profiled against hCA I and hCA II using 4-nitrophenyl acetate esterase assays to generate Ki values. Comparison with literature Ki values for thiourea analogs will define whether the urea linkage introduces selectivity liabilities.

Metabolic Stability and CYP Inhibition Panel to Differentiate from Alkoxy Analogs

The 2-chlorophenyl substitution is expected to alter metabolic stability relative to 2-methoxyphenyl analogs, as the chloro group resists O-demethylation. A head-to-head microsomal stability assay (human liver microsomes, 1 µM test compound, NADPH co-factor) with the 2-methoxyphenyl analog (CAS 1421492-05-8) can quantify half-life differences and inform structure-metabolism relationships.

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.